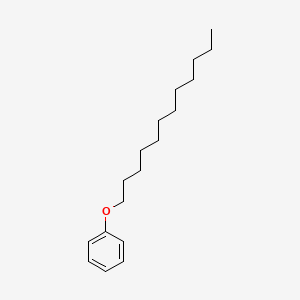

Ether, dodecyl phenyl

Description

Contextualization within Organic Chemistry

Dodecyl phenyl ether, also known by synonyms such as lauryl phenyl ether and 1-phenoxydodecane, is an aromatic ether. ontosight.ailookchem.com Its structure consists of a dodecyl group (a 12-carbon alkyl chain) bonded to a phenyl group (a benzene (B151609) ring) through an ether linkage. ontosight.ai This amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic aromatic ring, is central to its chemical behavior and applications.

The synthesis of dodecyl phenyl ether is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical laboratory preparation, phenol (B47542) is reacted with bromododecane in the presence of a base and often a phase transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide. oc-praktikum.de Alternative synthesis routes include the reaction of phenol derivatives with alkyl esters using nanocrystalline zeolite Beta as a catalyst. acs.org

Scope and Significance of Dodecyl Phenyl Ether Research

Research into dodecyl phenyl ether and its derivatives is extensive, primarily driven by their utility as surfactants and intermediates in the synthesis of other valuable chemicals. ontosight.ainih.gov The unique molecular structure allows for the modification of its properties, leading to a broad spectrum of applications.

Key areas of research include:

Surfactant Properties: A significant portion of research focuses on the surface-active properties of dodecyl phenyl ether derivatives. These compounds are effective at reducing surface tension, making them valuable as emulsifiers, wetting agents, and detergents. ontosight.airsc.org

Industrial Applications: The compound and its derivatives find use in various industries, including textiles, pesticides, and road engineering. rsc.orgascelibrary.org For instance, certain derivatives are used to enhance the stability of emulsified asphalt. ascelibrary.org

Polymer Chemistry: Dodecyl phenyl ether can be incorporated into polymer structures, influencing the properties of the resulting materials. For example, it can be part of polymers used in pharmaceutical formulations and biomedical materials. ontosight.ai

Synthesis of Novel Compounds: Researchers continuously explore new derivatives of dodecyl phenyl ether to create compounds with enhanced or specific functionalities. This includes the synthesis of branched-chain derivatives and sulfonated versions with tailored properties. nih.govresearchgate.net

Detailed Research Findings

Synthesis and Properties

The synthesis of dodecyl phenyl ether and its derivatives has been a subject of optimization studies. For example, research on branched dodecyl phenol polyoxyethylene ethers has demonstrated high yields through alkylation and ethylene (B1197577) oxide addition reactions. nih.gov The optimal conditions for the alkylation of phenol with branched dodecene have been identified as a 4:1 molar ratio of phenol to dodecene, a reaction temperature of 90°C, and a reaction time of 5 hours, achieving a high conversion rate and selectivity. nih.gov

The physical and chemical properties of dodecyl phenyl ether are well-documented.

Physicochemical Properties of Dodecyl Phenyl Ether

| Property | Value |

|---|---|

| Molecular Formula | C18H30O |

| Molecular Weight | 262.436 g/mol |

| Melting Point | 23 °C |

| Boiling Point | 349.8 °C at 760 mmHg |

| Flash Point | 139.1 °C |

| Density | 0.889 g/cm³ |

| Water Solubility | Insoluble |

Data sourced from lookchem.com

Applications in Surfactancy

A significant area of investigation is the application of dodecyl phenyl ether derivatives as surfactants. Research has shown that branched dodecyl phenol polyoxyethylene ethers exhibit excellent surface activity. rsc.org For instance, a specific derivative, b-DPEO10, was found to efficiently reduce the surface tension of water to below 31.55 mN/m at a low critical micelle concentration. rsc.orgrsc.org These properties make them superior wetting agents compared to their linear counterparts, with potential applications in the textile and pesticide industries. rsc.org

Furthermore, sulfonated derivatives of dodecyl diphenyl ether have been synthesized and evaluated as anionic surfactants. researchgate.net These compounds demonstrate excellent surface activity and are used in applications such as emulsion polymerization. researchgate.netnoaa.gov

Interactive Data Table: Surfactant Properties of Dodecyl Phenyl Ether Derivatives

| Derivative | Critical Micelle Concentration (g/L) | Surface Tension at CMC (mN/m) |

|---|---|---|

| b-DPEO10 | ~1.3 x 10⁻² | < 31.55 |

Structure

3D Structure

Properties

CAS No. |

35021-68-2 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

dodecoxybenzene |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |

InChI Key |

CRBREIOFEDVXGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1 |

Other CAS No. |

35021-68-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Dodecyl Phenyl Ether

Alkylation Reactions in Dodecyl Phenyl Ether Synthesis

Alkylation reactions, particularly the Friedel-Crafts type, represent a primary pathway for the synthesis of dodecyl phenyl ether, which often forms as a co-product alongside C-alkylated phenols. This method involves the reaction of phenol (B47542) with a dodecylating agent, such as 1-dodecene (B91753), in the presence of an acid catalyst.

Friedel-Crafts Alkylation Mechanisms for Aryl Ether Formation

The Friedel-Crafts alkylation of phenols with olefins like 1-dodecene can proceed through different mechanistic pathways, leading to either O-alkylation (ether formation) or C-alkylation (alkylphenol formation). acs.orgscispace.com The reaction is typically initiated by the protonation of the alkene by an acid catalyst to form a carbocation. organic-chemistry.orgjk-sci.com This electrophilic carbocation can then be attacked by the nucleophilic phenol.

Phenol is an ambient nucleophile, meaning it can react at two positions: the oxygen atom or the carbon atoms of the aromatic ring (ortho and para positions). pharmaxchange.info

O-alkylation (Ether Formation): The lone pair of electrons on the phenolic oxygen can attack the dodecyl carbocation, leading to the formation of an oxonium ion. Subsequent deprotonation yields dodecyl phenyl ether. This pathway is kinetically favored under certain conditions. acs.org

C-alkylation (Alkylphenol Formation): The electron-rich aromatic ring can attack the dodecyl carbocation, forming a cyclohexadienyl cation intermediate (also known as an arenium ion). organic-chemistry.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the formation of ortho- or para-dodecylphenol. This pathway often leads to the thermodynamically more stable products. mdpi.com

A neutral-pathway mechanism has also been proposed, particularly when using sulfonic acid resin catalysts. This mechanism involves an initial exothermic reaction between the olefin and the sulfonic acid to form a sulfonic acid ester. This ester then reacts with phenol, leading to direct O-alkylation, o-C-alkylation, or p-C-alkylation. acs.orgresearchgate.net

Catalytic Systems for Dodecyl Phenyl Ether Alkylation (e.g., sulfonic acid resins)

Various acid catalysts are employed in the alkylation of phenol with dodecene, with solid acid catalysts like sulfonic acid resins gaining prominence due to their environmental and process advantages. rsc.org

Sulfonic Acid Resins: These are polymeric resins, such as cross-linked polystyrene-divinylbenzene, functionalized with sulfonic acid groups (-SO₃H). wikipedia.orggoogle.com They serve as effective heterogeneous catalysts for phenol alkylation. researchgate.net Brands like Amberlyst-15 and Dowex are commonly used. researchgate.net The use of these resins can lead to high O-alkylation selectivities, particularly at lower temperatures. mdpi.comresearchgate.net For instance, a study on the alkylation of phenol with branched dodecene using a sulfonic acid resin catalyst (DA330) reported a high conversion rate of the olefin (98.1%) and a high selectivity towards the formation of the alkylated phenol product (95.9%) under optimized conditions. acs.orgresearchgate.net

The catalytic activity of various acid catalysts in the alkylation of phenol with 1-dodecene has been compared, highlighting the effectiveness of sulfonic acid resins. thieme-connect.com

| Catalyst System | Key Features | Reference |

| Sulfonic Acid Resins (e.g., Amberlyst-15, Dowex) | Heterogeneous, reusable, high selectivity for O-alkylation at lower temperatures. mdpi.comresearchgate.net Can be sensitive to high temperatures. google.com | mdpi.comgoogle.comresearchgate.net |

| Nafion-H | A perfluorinated sulfonic acid resin with high catalytic activity. thieme-connect.com | thieme-connect.com |

| 'Sulfate treated' Zirconia | A solid superacid catalyst, its activity is comparable to sulfonic acid resins and shows promise due to low cost and high stability. thieme-connect.com | thieme-connect.com |

| Niobium Phosphate (B84403) | A solid acid catalyst that can promote both C- and O-alkylation. At higher temperatures (>110 °C), C-alkylation is favored. masterorganicchemistry.comscielo.brscielo.br | masterorganicchemistry.comscielo.brscielo.br |

Regioselectivity and Stereoselectivity in Dodecyl Phenyl Ether Formation

Regioselectivity: The regioselectivity in the alkylation of phenol is a critical aspect, determining the ratio of O-alkylated (ether) to C-alkylated (alkylphenol) products. Several factors influence this selectivity:

Temperature: Lower temperatures (around 50-80 °C) generally favor O-alkylation, while higher temperatures promote the formation of the more thermodynamically stable C-alkylated products. mdpi.comscielo.br

Catalyst: The nature of the acid catalyst plays a crucial role. Weaker acid sites tend to favor O-alkylation, whereas stronger acid sites promote C-alkylation. mdpi.comscielo.br For example, sulfonic acid resins can provide high selectivity for O-alkylation under controlled conditions. researchgate.net In contrast, catalysts like niobium phosphate at elevated temperatures favor C-alkylation. scielo.brscielo.br

Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the phenolate (B1203915) oxygen, hindering O-alkylation and thus promoting C-alkylation. pharmaxchange.info

Stereoselectivity: In the context of forming dodecyl phenyl ether from achiral starting materials like phenol and 1-dodecene, stereoselectivity is generally not a primary consideration as the product itself is typically achiral. However, if a chiral dodecyl precursor or a chiral catalyst were employed, the stereochemical outcome would become significant. For instance, Friedel-Crafts alkylations can be performed stereoselectively with certain substrates and catalysts, but this is not a common feature of the standard synthesis of dodecyl phenyl ether. researchgate.netthieme-connect.comresearchgate.netacs.org

Etherification Methodologies for Dodecyl Phenyl Ether

Etherification reactions provide a more direct route to dodecyl phenyl ether, with the Williamson ether synthesis being a classic and widely used method.

Nucleophilic Substitution Mechanisms in Ether Synthesis

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide, such as dodecyl bromide or dodecyl chloride. researchgate.netorganic-chemistry.orgnumberanalytics.comresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgresearchgate.netwikipedia.org

The mechanism involves two main steps:

Formation of the Phenoxide Ion: Phenol is deprotonated by a base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form the sodium or potassium phenoxide ion. This increases the nucleophilicity of the oxygen atom. pharmaxchange.info

Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of the dodecyl halide, displacing the halide ion in a single, concerted step. organic-chemistry.orgresearchgate.net

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary, like 1-bromododecane, to minimize competing elimination reactions (E2). masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. wikipedia.orgbyjus.com Laboratory yields for this method are often in the range of 50-95%. wikipedia.org

| Parameter | Typical Condition | Reference |

| Reactants | Phenol, Dodecyl Halide (e.g., bromide, chloride) | researchgate.net |

| Base | NaOH, KOH, Carbonate base | byjus.com |

| Solvent | Acetonitrile, DMF | wikipedia.orgbyjus.com |

| Temperature | 50-100 °C | wikipedia.orgbyjus.com |

| Reaction Time | 1-8 hours | wikipedia.orgbyjus.com |

| Typical Yield | 50-95% | wikipedia.org |

Advanced Synthetic Approaches to Dodecyl Phenyl Ether

To overcome some of the limitations of classical methods, such as harsh reaction conditions or the need for stoichiometric amounts of base, several advanced synthetic approaches have been developed.

Phase-Transfer Catalysis (PTC): This is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). scielo.brresearchgate.netbiomedres.usbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the dodecyl halide. byjus.com This method can significantly increase reaction rates and yields under milder conditions. byjus.comnih.gov The use of micellar systems in conjunction with phase-transfer catalysis (MPTC) has been shown to achieve phenol conversions of approximately 95%. byjus.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide to form a diaryl ether. wikipedia.orgorganic-chemistry.orgwikidoc.org While typically used for diaryl ethers, modifications of this reaction can be applied to the synthesis of alkyl aryl ethers. Modern Ullmann-type reactions utilize soluble copper catalysts, often with ligands, and can be performed under milder conditions than the traditional high-temperature process. wikipedia.orgmdpi.com

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgnih.gov In this context, phenol acts as the nucleophile that displaces an activated dodecyl alcohol. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a significant consideration when using chiral alcohols. wikipedia.orgorganic-chemistry.org

Chemical Modifications and Derivatization of Dodecyl Phenyl Ether

Sulfonation of Dodecyl Phenyl Ether Derivatives

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic rings of the dodecyl phenyl ether backbone. This process is a cornerstone in the production of anionic surfactants, which are valued for their detergency and emulsifying capabilities.

The synthesis of dodecyl diphenyl ether sulfonate is typically a multi-step process that begins with the alkylation of diphenyl ether, followed by a sulfonation step. evitachem.comgoogle.com

The general synthesis pathway can be summarized as follows:

Alkylation : Diphenyl ether is reacted with an alkylating agent, such as dodecyl bromide or a dodecene isomer (e.g., tetrapropylene), in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. evitachem.comgoogle.com This Friedel-Crafts alkylation reaction attaches the C₁₂ hydrophobic tail to one of the phenyl rings, forming dodecyl diphenyl ether. google.com

Sulfonation : The resulting dodecyl diphenyl ether is then reacted with a strong sulfonating agent. evitachem.com Common agents include fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). evitachem.comgoogle.com This step introduces one or more sulfonate groups onto the aromatic rings. The reaction can be performed in a falling film reactor to improve efficiency. evitachem.com

Neutralization : The final product, dodecyl diphenyl ether sulfonic acid, is neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the more stable and widely used salt, sodium dodecyl diphenyl ether sulfonate. evitachem.com

A specific synthetic route starting from lauric acid involves a five-step sequence: acidification, Friedel-Crafts acylation, Clemmensen reduction, sulfonation, and neutralization to produce a linear dodecyl diphenyl ether sulfonate Gemini (B1671429) surfactant. lookchem.com

| Step | Parameter | Condition | Source |

|---|---|---|---|

| Alkylation | Reactants | Diphenyl ether and an alkylating agent (e.g., tetrapropylene) | google.com |

| Catalyst | Lewis acid (e.g., Anhydrous aluminum trichloride) | evitachem.com | |

| Sulfonation | Sulfonating Agent | Fuming sulfuric acid or sulfur trioxide | evitachem.com |

| Temperature | 80-100 °C | evitachem.com | |

| Solvent | 1,2-dichloroethane | evitachem.com | |

| Neutralization | Reagent | Sodium hydroxide or sodium carbonate | evitachem.com |

| Target pH | 7-9 | evitachem.com |

The sulfonation of the dodecyl diphenyl ether aromatic system proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comlibretexts.org The key steps of this mechanism are:

Generation of the Electrophile : The actual electrophile in the reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com When fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is used, SO₃ is readily available. libretexts.org The highly electrophilic sulfur atom of SO₃ is susceptible to attack by the electron-rich aromatic ring. libretexts.org

Nucleophilic Attack and Formation of the Sigma Complex : A π-bond from one of the benzene (B151609) rings of the dodecyl diphenyl ether acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. youtube.comyoutube.com This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as HSO₄⁻ or a water molecule, removes a proton from the carbon atom bearing the newly attached -SO₃ group. youtube.comyoutube.com The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final dodecyl diphenyl ether sulfonic acid product. masterorganicchemistry.comyoutube.com

This reaction is notably reversible. libretexts.org The sulfonic acid group can be removed by heating the compound in the presence of hot aqueous acid, which can be a useful strategy in organic synthesis for temporarily blocking a position on an aromatic ring. libretexts.orgyoutube.comyoutube.com

Ethoxylation of Dodecyl Phenyl Ether and Related Phenols

Ethoxylation is the process of adding ethylene (B1197577) oxide (EO) to a substrate, in this case, dodecyl phenol (B47542). This reaction creates a polyoxyethylene chain attached to the phenolic oxygen, forming a non-ionic surfactant. The length of this hydrophilic chain can be precisely controlled, allowing for the fine-tuning of the surfactant's properties.

The synthesis of dodecyl phenol polyoxyethylene ethers is also a two-step process, starting with the alkylation of phenol to produce the dodecyl phenol intermediate, which is then ethoxylated. rsc.orgresearchgate.net

Alkylation : Phenol is reacted with a dodecene isomer (e.g., branched non-terminal dodecene) to produce dodecyl phenol (DP). rsc.orgnih.gov This reaction is typically catalyzed by an acid catalyst. rsc.org Research has shown that using a branched internal olefin as the raw material can achieve a high conversion rate of dodecene (98.1%) and high selectivity towards branched dodecyl phenol (95.9%). rsc.orgresearchgate.netnih.govrsc.orgrsc.org

Ethoxylation (Ethylene Oxide Addition) : The synthesized dodecyl phenol is then reacted with a specific number of moles of ethylene oxide under basic catalysis to form the final dodecyl phenol polyoxyethylene ether. rsc.orgresearchgate.net This is an anionic ring-opening polymerization where the dodecyl phenoxide ion acts as the initiator. The number of ethylene oxide units added (denoted by 'n') can be varied to produce surfactants with different properties. rsc.orgnih.govrsc.org For example, series with n=7, 10, and 12 have been successfully synthesized. rsc.orgresearchgate.netnih.gov

| Parameter | Value | Source |

|---|---|---|

| Reactants | Phenol and branched non-terminal dodecene | rsc.org |

| Catalyst | DA330 (sulfonic acid resin) | researchgate.net |

| Reaction Temperature | 90 °C | rsc.org |

| Reaction Time | 5 hours | rsc.org |

| Dodecene Conversion Rate | 98.1% | rsc.orgresearchgate.netnih.govrsc.orgrsc.org |

| Selectivity for b-DP | 95.9% | rsc.orgresearchgate.netnih.govrsc.orgrsc.org |

The number of repeating ethylene oxide units in the polyoxyethylene chain is a critical determinant of the molecular architecture and, consequently, the surfactant's properties.

Hydrophilicity : Increasing the length of the ethylene oxide chain increases the molecule's hydrophilic character. This directly influences its solubility in water and its hydrophilic-lipophilic balance (HLB), a key parameter for surfactant selection.

Micellization : The length of the EO chain influences the critical micelle concentration (CMC). Generally, for a constant hydrophobic group, increasing the hydrophilic chain length tends to increase the CMC. The geometry of the molecule is altered, which affects the critical packing parameter and the type of aggregates (e.g., spherical or cylindrical micelles) that are formed.

Studies have synthesized dodecyl phenol polyoxyethylene ethers with varying chain lengths to investigate these effects. rsc.orgnih.gov

| Compound | Number of Ethylene Oxide Units (n) | Source |

|---|---|---|

| b-DPEO₇ | 7 | rsc.orgresearchgate.netnih.gov |

| b-DPEO₁₀ | 10 | rsc.orgresearchgate.netnih.gov |

| b-DPEO₁₂ | 12 | rsc.orgresearchgate.netnih.gov |

The structure of the dodecyl alkyl group—whether it is a linear chain or a branched one—has a significant impact on the final properties of the polyoxyethylene ether surfactant. rsc.org

Synthesis : Linear dodecyl phenol is typically derived from linear alpha-olefins, whereas branched dodecyl phenol is synthesized using branched internal olefins, which can be by-products of butene oligomerization. rsc.orgresearchgate.net

Molecular Packing : The presence of branching in the hydrophobic tail disrupts orderly packing. rsc.org This steric hindrance means that branched surfactants often have a larger cross-sectional area than their linear counterparts. This change in molecular geometry affects the critical packing parameter, which in turn influences the shape of the micelles they form in solution. rsc.org

Physical Properties : Studies have revealed that surfactants with a branched hydrophobic base exhibit better wetting and penetrating properties compared to linear isomers of comparable size. rsc.orgresearchgate.net This is attributed to a faster diffusion rate, allowing the branched surfactant to penetrate porous materials, such as fibers, more quickly to complete a directional arrangement. rsc.orgrsc.org For instance, branched dodecyl phenol polyoxyethylene ether (b-DPEO₁₀) was found to have a preferable wetting ability superior to that of commercialized linear dodecyl phenol polyoxyethylene ether. rsc.orgresearchgate.netnih.govrsc.org While highly branched alkyl tails can sometimes lead to poor biodegradability, limited short side-chains have been shown to have a negligible effect. rsc.org

Other Functional Group Derivatizations of Dodecyl Phenyl Ether

Beyond the more common modifications of sulfonation, halogenation, nitration, and acylation, the dodecyl phenyl ether molecule can undergo a variety of other functional group derivatizations. These reactions primarily target the electron-rich phenyl ring and are often analogous to reactions performed on other alkylphenols, such as dodecylphenol. These modifications are instrumental in synthesizing a diverse range of derivatives with tailored properties for specific industrial applications.

Aminomethylation (Mannich Reaction)

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto the aromatic ring of dodecyl phenyl ether, typically at the ortho position to the ether linkage due to steric hindrance from the dodecyl group. This reaction involves formaldehyde (B43269) and a primary or secondary amine. The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of various compounds, including detergents, lubricants, and epoxy curing agents. google.comwikipedia.orglibretexts.org

The general scheme for the Mannich reaction on an alkyl phenol involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile attacking the activated phenyl ring. researchgate.netresearchgate.net For dodecylphenol, the precursor to dodecyl phenyl ether, this reaction has been documented to produce Mannich condensates that are useful as epoxy resin curing agents. google.com

Table 1: Examples of Aminomethylation Reactions on Alkylphenols

| Reactant | Reagents | Product | Reference |

| Alkyl Phenol | Formaldehyde, Diethanolamine | Alkyl Phenol Mannich Condensate | google.com |

| Phenol | Formaldehyde, Primary/Secondary Amine | β-amino-carbonyl compound | wikipedia.orglibretexts.org |

| 2-Chloro-4-phenylphenol | Formaldehyde, Morpholine | 3-Chloro-5-(morpholin-4-ylmethyl)biphenyl-4-ol hydrochloride | researchgate.net |

Phosphorylation

Phosphate (B84403) esters of dodecyl phenyl ether and its ethoxylated derivatives are synthesized for use as emulsifiers, wetting agents, and antistatic agents. The phosphorylation is typically carried out on ethoxylated dodecylphenol, where the terminal hydroxyl group of the polyethylene (B3416737) glycol chain is reacted with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid. google.comsemanticscholar.orgresearchgate.net This reaction yields a mixture of mono- and di-phosphate esters.

The ratio of mono- to di-ester can be controlled by adjusting the reaction conditions and the choice of phosphating agent. researchgate.net These phosphate esters exhibit excellent surface-active properties and are used in a variety of formulations, including agricultural chemicals, metalworking fluids, and textile processing. semanticscholar.org

Table 2: Phosphorylation of Ethoxylated Alkylphenols

| Reactant | Phosphating Agent | Product | Reference |

| Ethoxylated Nonyl Phenol | Phosphorus Pentoxide | Phosphate Esters of Ethoxylated Nonyl Phenol | google.com |

| Alcohol Ethoxylates / Alkyl Phenol Ethoxylates | Phosphorus Pentoxide, Polyphosphoric Acid, etc. | Anionic Phosphate Ester Surfactants | semanticscholar.orgresearchgate.net |

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenol ethers. ijpcbs.comcambridge.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org The electrophilic Vilsmeier reagent attacks the activated phenyl ring of dodecyl phenyl ether, leading to the introduction of a formyl group (-CHO), usually at the para-position.

The resulting dodecyl phenyl ether carbaldehyde can serve as a precursor for the synthesis of more complex molecules, such as specialty dyes, polymers, and pharmaceutical intermediates. The reaction is valued for its mild conditions and high efficiency. ijpcbs.com

Carboxylation

Carboxylation introduces a carboxylic acid group onto the phenyl ring of dodecylphenol, which can then be etherified to produce carboxylated dodecyl phenyl ether. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols using carbon dioxide under high pressure and temperature. nih.gov More recent methods have been developed that allow for the carboxylation of phenols with CO₂ at atmospheric pressure. nih.gov This derivatization enhances the hydrophilic character of the molecule and provides a reactive handle for further chemical modifications. Carboxylated alkylphenols and their derivatives find use as surfactants and corrosion inhibitors.

Glycidylation

Dodecylphenol can be converted to dodecylphenyl glycidyl (B131873) ether by reaction with epichlorohydrin (B41342) in the presence of a base. This process is analogous to the synthesis of phenyl glycidyl ether. google.com The resulting glycidyl ether is a reactive molecule containing an epoxide ring, which can undergo ring-opening reactions with a variety of nucleophiles. This makes dodecylphenyl glycidyl ether a useful intermediate for the synthesis of epoxy resins, adhesives, and coatings, where the dodecyl group can impart flexibility and hydrophobicity. tue.nlresearchgate.net

Vinylation

The synthesis of vinyl ethers from phenols is a known chemical transformation. ubc.cagoogle.com Dodecylphenol can be reacted to form dodecyl phenyl vinyl ether. One common method involves the reaction of the corresponding phenol with acetylene. Another approach is the transetherification of a simple vinyl ether, such as ethyl vinyl ether, with the desired alcohol or phenol. academie-sciences.fr Vinyl ethers are versatile monomers that can undergo polymerization to produce polymers with a range of properties, and they can also participate in various organic reactions.

Research on Dodecyl Phenyl Ether in Polymer and Materials Science

Dodecyl Phenyl Ether as a Monomer or Comonomer in Polymer Synthesis

Dodecyl phenyl ether and its derivatives have been explored as monomers or comonomers in the synthesis of various polymers, contributing unique properties to the resulting materials. Their incorporation can influence polymer architecture, surface properties, and thermal characteristics.

Incorporation into Oxirane Polymers (e.g., mono(dodecylphenyl) ether oxirane polymers)

While direct synthesis of mono(dodecylphenyl) ether oxirane polymers is not extensively detailed in readily available literature, the polymerization of functionally similar oxirane monomers, such as phenyl glycidyl (B131873) ether (2-(phenoxymethyl)oxirane), provides insight into the potential behavior of dodecyl phenyl ether derivatives in such systems. Phenyl glycidyl ether can undergo anionic polymerization, and its inclusion in epoxy resin systems is primarily to reduce viscosity.

The polymerization of oxirane monoepoxides, in general, can be catalyzed by organometallic compounds. Monomers in these polymerizations can feature a range of hydrocarbon radicals, including dodecyl and phenyl groups, attached to the oxirane structure. This suggests the feasibility of incorporating a dodecyl phenyl ether moiety into an oxirane polymer backbone. The general structure of such monomers can be represented as CH2-CH-R-O-R', where R is a hydrocarbon radical and R' can be a phenyl group with an alkyl substituent, such as a dodecyl chain.

Role in Block Copolymer Architectures (e.g., poly(dodecyl vinyl ether) block copolymers)

Dodecyl vinyl ether, a compound structurally related to dodecyl phenyl ether, has been successfully utilized in the synthesis of block copolymers. A notable example is the creation of ABA-type block copolymers where A is poly(ethylene glycol) (PEG) and B is poly(dodecyl vinyl ether) (PDVE).

In a typical synthesis, a PEG-based macroinitiator with terminal chloride atoms at both ends is prepared. This macroinitiator is then used for the cationic polymerization of dodecyl vinyl ether, resulting in a triblock copolymer architecture (PEG-b-PDVE-b-PEG). The successful synthesis of these block copolymers with a well-defined chain structure has been confirmed through various analytical techniques.

Table 1: Molecular Characteristics of a PEG-PDVE-PEG Triblock Copolymer

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 3850 g/mol |

| Polydispersity Index (PDI) | 1.10 |

This interactive table provides key molecular characteristics of a synthesized poly(ethylene glycol)-poly(dodecyl vinyl ether)-poly(ethylene glycol) triblock copolymer.

The synthesis of such block copolymers demonstrates the utility of dodecyl ether derivatives in creating amphiphilic structures, where the PDVE block provides a hydrophobic segment and the PEG blocks provide hydrophilic segments. These materials have potential applications as polymeric surfactants.

Dodecyl Phenyl Ether Derivatives in Emulsion Polymerization

Derivatives of dodecyl phenyl ether, particularly sulfonated versions, play a significant role as surfactants in emulsion polymerization. These surfactants are crucial for stabilizing monomer droplets and the resulting polymer particles, thereby influencing the kinetics of the polymerization and the morphology of the final latex.

Anionic Surfactants (e.g., dipotassium (B57713) dodecyl diphenyl ether disulfonate) in Latex Polymerization

Dipotassium dodecyl diphenyl ether disulfonate (DPDDPEDS) is an anionic surfactant that has been synthesized and characterized for its use in emulsion polymerization. Spectroscopic measurements have confirmed the structure of this surfactant, and it has been shown to exhibit excellent surface activity. One of the key properties of DPDDPEDS is its low Krafft point, which is approximately 10°C. The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration, and a low Krafft point is desirable for applications at lower temperatures.

These types of diphenyl oxide disulfonate surfactants are noted for their excellent association with hydrophobic monomers, acting as effective transporters of the monomer through the aqueous phase to the growing polymer particles. This is particularly beneficial for the polymerization of highly hydrophobic monomers.

Impact on Polymerization Kinetics and Polymer Morphology

The choice of surfactant in emulsion polymerization has a profound impact on both the kinetics of the reaction and the morphology of the resulting polymer particles. Alkylated diphenyl ether disulfonate surfactants have been evaluated in styrene-butadiene emulsion copolymerization. Research has shown that the length of the alkyl chain on the hydrophobic group of the surfactant influences its adsorption at the polymer-monomer interface. A longer alkyl chain leads to stronger surfactant adsorption.

The average particle diameter of the resulting latex has been found to be linearly dependent on the adsorption energy of the surfactant at the polymer/monomer interface, irrespective of the specific structure of the alkyl substituent. In the homopolymerization of very hydrophobic monomers, it has been observed that a longer alkyl chain on the diphenyl oxide disulfonate surfactant leads to greater effectiveness in generating smaller particle sizes and maintaining reactor cleanliness. High concentrations of certain reactive surfactants can, however, decrease the polymerization rate due to chain transfer to the surfactant.

The morphology of the final polymer is also influenced by the surfactant. The use of these specialized surfactants can lead to the formation of stable latexes with controlled particle sizes. The ability to effectively polymerize hydrophobic monomers opens up possibilities for creating polymers with enhanced water resistance and other desirable barrier properties in the final application, such as coatings.

Dodecyl Phenyl Ether in Advanced Material Formulations

Beyond its role in polymerization, dodecyl phenyl ether and its related structures are being explored for use in various advanced material formulations, leveraging their physical and chemical properties.

One area of interest is the use of phenyl ether polymers in high-performance applications. Polyphenyl ethers (PPEs) and polyphenylene oxides (PPOs) are two classes of commercial polymers containing phenoxy groups. These materials are known for their high-temperature and radiation-resistant properties, finding use as lubricants in demanding environments like jet engines and nuclear power plants. Low molecular weight polyphenyl ethers are also utilized in high-vacuum devices, optics, and electronics. While not a direct application of dodecyl phenyl ether as a monomer, the inherent stability of the phenyl ether linkage is a key attribute.

Furthermore, dodecyl phenyl ether itself, due to its molecular structure combining a flexible alkyl chain and a rigid phenyl group, has potential as a specialty plasticizer or modifier in polymer systems. Plasticizers are added to polymers to increase their flexibility and reduce their processing temperature. The long dodecyl chain could impart flexibility, while the phenyl group could enhance compatibility with aromatic polymers. For instance, in epoxy resin formulations, modifiers are often used to improve toughness and other mechanical properties. While specific research on dodecyl phenyl ether as an epoxy modifier is not widely documented, the use of other functionalized ether compounds in this capacity suggests a potential avenue for its application. The incorporation of such a molecule could influence the cross-linking density and the final network structure of the thermoset, potentially leading to materials with tailored thermal and mechanical properties for advanced coatings, adhesives, or composites.

Applications in Coatings and Adhesives

In the coatings and adhesives industry, the performance of the final product is heavily reliant on the stability and compatibility of its various components. Dodecyl phenyl ether and its derivatives, acting as surfactants, play a crucial role in the formulation of these materials. Their primary function is to act as emulsifiers and wetting agents.

In waterborne coatings, these surfactants facilitate the dispersion of resin particles in the aqueous phase, ensuring the stability of the emulsion. Glycol ethers, including propylene (B89431) glycol phenyl ether, are utilized as coalescing agents in waterborne epoxy coatings to ensure proper film formation. While direct research on dodecyl phenyl ether is scarce, the principles of surfactant function suggest its utility in improving substrate wetting, which is critical for achieving uniform coverage and strong adhesion. By reducing the surface tension of the coating, these surfactants allow for better spreading and penetration into the substrate.

Similarly, in adhesive formulations, dodecyl phenyl ether derivatives can be used to emulsify components that are otherwise immiscible. This ensures a homogenous mixture and consistent performance of the adhesive. The use of polymeric emulsifiers in acrylic pressure-sensitive adhesives has been shown to improve adhesion properties and water resistance.

| Application | Function of Dodecyl Phenyl Ether Derivatives | Benefit |

| Waterborne Coatings | Emulsifier, Wetting Agent | Stable resin dispersion, uniform film formation, improved substrate wetting and adhesion. |

| Adhesives | Emulsifier | Homogenous mixture of immiscible components, consistent adhesive performance. |

Role in Textile and Leather Processing

The textile and leather industries utilize a wide array of chemicals to achieve desired material properties, and dodecyl phenyl ether derivatives are valuable components in these processes. Their function as surfactants is key to their application as wetting agents, detergents, and emulsifiers in various treatment stages.

In textile processing, branched dodecyl phenol (B47542) polyoxyethylene ethers have demonstrated excellent wetting properties, which can be superior to those of commercial linear dodecyl phenol polyoxyethylene ether. rsc.orgresearchgate.net This enhanced wetting ability is crucial for processes like dyeing and finishing, as it ensures uniform application of dyes and other finishing agents to the fabric.

In the leather industry, these compounds are incorporated into fatliquoring and retanning agents. google.com Fatliquoring is a critical step that introduces oils into the leather to impart softness, flexibility, and other desirable physical properties. researchgate.net Dodecyl phenyl ether derivatives act as emulsifiers, creating stable emulsions of the fatliquoring oils in water, which allows for even penetration into the leather fibers. This results in leathers with excellent softness and good light and heat stability. google.com

| Industry | Process | Function of Dodecyl Phenyl Ether Derivatives | Outcome |

| Textile | Dyeing and Finishing | Wetting Agent | Uniform application of dyes and finishes. rsc.orgresearchgate.net |

| Leather | Fatliquoring and Retanning | Emulsifier | Imparts softness, flexibility, and good light and heat stability to the leather. google.comresearchgate.net |

Other Industrial Formulations (e.g., oil recovery, metallurgy, paper industry, agriculture)

The versatile properties of dodecyl phenyl ether and its derivatives extend to several other industrial applications, including enhanced oil recovery and agricultural formulations.

Enhanced Oil Recovery (EOR): Surfactants play a vital role in chemical EOR methods by reducing the interfacial tension between oil and water, which helps to mobilize residual oil trapped in reservoir pores. resrecov.com While research on dodecyl alkyl sulfate (B86663) has shown its potential in producing residual oil, specific studies on dodecyl phenyl ether are less common. researchgate.net However, the fundamental principles of surfactant-based EOR suggest that dodecyl phenyl ether derivatives could be effective in such applications.

Agriculture: In agricultural formulations, surfactants are used as adjuvants to improve the efficacy of pesticides, such as herbicides, insecticides, and fungicides. fbn.com Non-ionic surfactants, a class to which dodecyl phenyl ether belongs, are widely used for this purpose. fbn.com They work by reducing the surface tension of the spray solution, which leads to better spreading and sticking on the leaf surface, and can enhance the penetration of the active ingredients through the waxy cuticle of the leaves. fbn.com Research on branched dodecyl phenol polyoxyethylene ethers has indicated their potential for use in the pesticide industry due to their excellent wetting properties. rsc.orgresearchgate.net

Paper Industry: While direct applications of dodecyl phenyl ether are not extensively documented, related alkylphenol ethoxylates are used in the pulp and paper industry. Their functions include acting as resin dispersants and detergents. They can enhance the penetration of lye and promote the dispersion of resin in pulp processing.

| Industrial Sector | Application | Function of Dodecyl Phenyl Ether Derivatives | Benefit |

| Oil Industry | Enhanced Oil Recovery (EOR) | Interfacial Tension Reduction | Mobilization of residual oil. resrecov.com |

| Agriculture | Pesticide Formulation | Adjuvant (Wetting Agent, Spreader, Penetrant) | Improved efficacy of herbicides, insecticides, and fungicides. rsc.orgresearchgate.netfbn.com |

| Paper Industry | Pulp Processing | Resin Dispersant, Detergent | Enhanced penetration of process chemicals and dispersion of resins. |

Environmental Research on Dodecyl Phenyl Ether and Analogs

Biodegradation Pathways of Dodecyl Phenyl Ether Derivatives

Biodegradation is a key process that determines the persistence and ultimate fate of organic compounds in the environment. The breakdown of dodecyl phenyl ether and its derivatives is primarily mediated by microbial activity.

The degradation of ether compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and pathways often differ.

Aerobic Degradation: In the presence of oxygen, microorganisms can employ oxygenase enzymes to initiate the breakdown of aromatic compounds. For analogs like decabromodiphenyl ether (BDE-209), aerobic degradation is considered a promising and effective, environmentally friendly approach for remediation. nih.gov The process can be more rapid and is more likely to lead to complete mineralization (the breakdown of organic material into simple inorganic substances like carbon dioxide and water) compared to anaerobic processes. nih.gov For instance, the bacterium Bacillus tequilensis has been shown to aerobically degrade 65% of a 50 mg/L concentration of BDE-209 within eight days. nih.gov Another study isolated Rhodococcus ruber TAW-CT127, which degraded 81.07% of 50 mg/L BDE-209 under aerobic conditions. nih.gov The primary mechanism often involves the enzymatic cleavage of the ether bond, which is a critical step in the degradation of such compounds. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, a different set of microbial communities and enzymatic processes are responsible for degradation. For compounds like BDE-209, anaerobic degradation has been observed, although it typically proceeds at a slower rate than aerobic degradation. nih.gov One study demonstrated that BDE-209 undergoes reductive debromination under anaerobic conditions in the presence of sewage sludge, a process mediated by microbial activity. scispace.com This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. scispace.com While dodecyl phenyl ether lacks bromine atoms, the anaerobic breakdown of the fundamental ether structure is still a relevant consideration. Research on lignin-related ether compounds has also pointed to microbial degradation under anaerobic conditions. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation of Ether Analogs

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Degradation Rate | Generally faster | Generally slower |

| Primary Mechanism | Oxidation (e.g., by oxygenases) | Reductive processes (e.g., reductive debromination for PBDEs) |

| End Products | More likely to result in complete mineralization | May result in partial degradation and formation of intermediates |

| Example Organisms | Bacillus tequilensis, Rhodococcus ruber | Anaerobic sewage sludge consortia |

Various microorganisms have been identified that can metabolize alkyl and aralkyl ethers. The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds. nih.govnih.gov

Pseudomonas fluorescens, for example, has been shown to degrade phenol (B47542), a basic component of phenyl ethers, via a meta-cleavage pathway. nih.gov This process involves the enzymatic dihydroxylation of the benzene (B151609) ring to form catechol, which is then cleaved. nih.gov While this is not a direct degradation of an ether, it demonstrates the capability of Pseudomonas to break down the aromatic portion of the molecule.

Research on other bacteria, such as Rhodococcus sp. strain DEE5151, has shown the ability to degrade various ethers, including alkyl and aralkyl ethers. nih.govnih.gov The degradation process in this strain is initiated by the oxidation of the Cα position of the ether-linked alkyl chain. nih.govnih.gov This initial oxidative attack is a crucial step that leads to the cleavage of the stable ether bond. nih.govnih.gov The ability of these bacteria to metabolize such compounds suggests that similar pathways could be involved in the breakdown of dodecyl phenyl ether.

The study of degradation pathways involves the identification of intermediate compounds formed during the breakdown process. For analogs of dodecyl phenyl ether, several degradation products have been identified.

In the aerobic degradation of decabromodiphenyl ether (BDE-209) by Rhodococcus ruber TAW-CT127, intermediate metabolites included hexabromo-, octabromo-, and nonabromo-diphenyl ethers. nih.gov This indicates a stepwise debromination process. Under anaerobic conditions, the degradation of BDE-209 also resulted in the formation of various nona- and octa-bromodiphenyl ether congeners. scispace.com

For non-halogenated aralkyl ethers like dibenzyl ether, degradation by Rhodococcus sp. DEE5151 proceeds through the intermediate accumulation of benzoic acid. nih.govnih.gov This suggests an initial oxidation of the methylene (B1212753) group adjacent to the ether linkage, forming a hemiacetal that spontaneously decomposes to yield an alcohol (benzyl alcohol) and an aldehyde (benzaldehyde), which are then rapidly oxidized to benzoic acid. nih.gov It is plausible that the degradation of dodecyl phenyl ether could proceed through a similar initial oxidation of the dodecyl chain at the carbon atom adjacent to the ether oxygen, leading to the formation of phenol and dodecanal (B139956) or dodecanoic acid.

During the thermal degradation of aromatic poly(ether sulfone)s, which contain phenyl ether linkages, identified products included phenol and diphenyl ether, indicating the cleavage of the ether bond. mdpi.com

Table 2: Potential Degradation Intermediates of Dodecyl Phenyl Ether Based on Analog Studies

| Analog Compound | Degradation Condition | Observed Intermediates | Potential Corresponding Intermediates for Dodecyl Phenyl Ether |

|---|---|---|---|

| Decabromodiphenyl Ether | Aerobic/Anaerobic | Lower brominated diphenyl ethers | Not directly applicable (no halogens) |

| Dibenzyl Ether | Aerobic | Benzoic acid, Benzyl alcohol, Benzaldehyde | Phenol, Dodecanol, Dodecanal, Dodecanoic acid |

Environmental Fate and Transport of Dodecyl Phenyl Ether Analogs

The environmental fate and transport of a chemical describe its movement and transformation after being released into the environment. cdc.gov These processes determine the potential for exposure and the ultimate distribution of the compound across different environmental compartments. epa.gov

Persistence refers to the length of time a contaminant remains in the environment. epa.gov Compounds with ether linkages are often considered recalcitrant due to the high dissociation energy of the ether bond. nih.gov Persistent organic pollutants (POPs), which include some polybrominated diphenyl ethers (PBDEs), are known for their long half-lives in environmental matrices like soil, sediment, and biota. hbni.ac.in

The persistence of dodecyl phenyl ether analogs in aquatic systems is influenced by microbial activity. researchgate.net Studies on the aquatic herbicide endothall (B106541), which also contains an ether linkage, show that its persistence is highly dependent on the presence of sediment and its associated microbial populations. researchgate.net In one study, endothall persisted in the water column for 7-14 days when sediment was present, with degradation beginning after a lag phase that likely corresponds to the growth of degrading microbes. researchgate.net This suggests that in aquatic environments, dodecyl phenyl ether would likely partition to sediment where microbial degradation would be the primary removal mechanism, and its persistence would be dictated by the abundance and activity of relevant microbial communities. The lipophilic nature of POPs, a characteristic likely shared by dodecyl phenyl ether due to its long alkyl chain, contributes to their tendency to accumulate in sediment and biota. hbni.ac.in

The movement and fate of organic compounds in aquatic environments are heavily influenced by their tendency to adsorb to solid particles, such as suspended solids and bottom sediments. For hydrophobic compounds like dodecyl phenyl ether and its analogs, adsorption is a key process.

The lipophilicity of PBDEs, for example, causes them to bioaccumulate and be transported through food chains. hbni.ac.in This property also means they readily adsorb to organic matter in sediment and soil. This partitioning behavior effectively removes the compounds from the water column and sequesters them in the sediment phase. Once in the sediment, they can be slowly degraded, as seen in the anaerobic degradation of BDE-209 in sewage sludge, or they can persist for long periods. scispace.com The long dodecyl chain of dodecyl phenyl ether would confer significant hydrophobicity, suggesting a strong tendency to adsorb to suspended solids and accumulate in sediments, similar to other persistent organic pollutants.

Volatilization from Environmental Compartments

The potential for dodecyl phenyl ether to volatilize from environmental compartments such as water and soil is governed by its physical and chemical properties, primarily its vapor pressure, water solubility, and Henry's Law constant. Due to a lack of direct experimental data for some of these parameters, quantitative structure-property relationship (QSPR) models are utilized to provide estimates.

The tendency of a chemical to partition between air and water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the chemical to move from water to air. For dodecyl phenyl ether, the Henry's Law constant is estimated using the bond and group contribution methods available in EPI Suite™. These estimations, along with other relevant physical-chemical properties, are summarized in the table below.

| Property | Value | Source/Method |

|---|---|---|

| Molecular Weight | 262.43 g/mol | Calculated |

| Vapor Pressure | 9.29 x 10-5 mmHg at 25°C | LookChem |

| Water Solubility | 0.038 mg/L at 25°C | Estimated using WSKOWWIN v1.42 |

| Log Kow (Octanol-Water Partition Coefficient) | 7.6 | LookChem (XLogP3) |

| Henry's Law Constant (H) | 1.53 atm-m³/mol at 25°C | Estimated using HENRYWIN v3.20 (Bond contribution method) |

| Dimensionless Henry's Law Constant (Kaw) | 62.8 | Calculated from H |

The relatively low water solubility and high Henry's Law constant suggest that dodecyl phenyl ether has a tendency to volatilize from water. The volatilization half-life from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) can be estimated to be in the order of hours, while from a model lake, it would be significantly longer, likely on the order of days.

In the soil compartment, volatilization is also influenced by the chemical's adsorption to soil particles. The high octanol-water partition coefficient (Log Kow of 7.6) indicates a strong tendency for dodecyl phenyl ether to adsorb to organic matter in soil and sediment. This strong adsorption would, in turn, reduce its availability for volatilization from soil surfaces. Therefore, while volatilization from water surfaces is a potential transport pathway, its mobility in soil is likely to be limited by strong sorption.

Theoretical and Computational Studies of Dodecyl Phenyl Ether Chemistry

Quantum Chemical Investigations of Dodecyl Phenyl Ether

Quantum chemical methods are employed to study the fundamental electronic properties and reactivity of molecules. These calculations can predict molecular structure, stability, and the course of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rdd.edu.iqiisertvm.ac.in DFT calculations can determine various electronic descriptors that are crucial for understanding the reactivity and behavior of dodecyl phenyl ether. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, molecular hardness, and the electrophilicity index. rdd.edu.iq The interaction between different molecular fragments, such as the phenyl and dodecyl groups, can lead to unique electronic properties. rdd.edu.iq

| Quantum Chemical Descriptor | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. rdd.edu.iq |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface, identifying positive (electrophilic) and negative (nucleophilic) regions. |

| Chemical Hardness | Measures the resistance to a change in electron distribution; harder molecules are less reactive. rdd.edu.iq |

| Electrophilicity Index | A global reactivity index that quantifies the electrophilic nature of a molecule. rdd.edu.iq |

Computational models are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For large molecules like dodecyl phenyl ether, methods for automatic mechanism generation can be used to construct detailed kinetic models for complex processes such as pyrolysis or oxidation. mit.edu These models can predict the behavior of chemical systems under various conditions, which can be difficult to probe experimentally. mit.edu

The process involves generating a comprehensive network of elementary reaction steps, including initiation, propagation, and termination reactions. Quantum chemistry calculations are then used to determine the thermochemistry of the species involved and the rate constants for each reaction. mit.edu This approach allows for the discovery of novel reaction pathways and provides a detailed understanding of product formation. While specific studies on dodecyl phenyl ether are not prevalent, the methodology is well-established and could be applied to understand its thermal decomposition or its behavior as an additive in lubricant systems, predicting the formation of intermediates and final products. mit.edu

Molecular Dynamics Simulations Involving Dodecyl Phenyl Ether Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is particularly useful for studying the behavior of surfactants like dodecyl phenyl ether in solutions and at interfaces.

Micellar systems are aggregates of surfactant molecules that form in solution and are widely used to dissolve poorly soluble substances. ualberta.ca MD simulations can reveal the precise location, orientation, and dynamics of a solubilized molecule within a micelle. researchgate.net For a molecule like dodecyl phenyl ether, which has a hydrophobic dodecyl tail and a somewhat less hydrophobic phenyl head group, its behavior in a micellar system is of great interest.

| Micellar Region | Role in Solubilization (Based on MD Simulations) | Likely Interaction with Dodecyl Phenyl Ether |

|---|---|---|

| Hydrophobic Core | Primary site for solubilizing nonpolar molecules like alkanes and benzene (B151609). researchgate.net | The dodecyl tail would preferentially reside here. |

| Palisade Layer / Stern Layer | Location for polar aromatics like phenol (B47542), at the interface between the core and the aqueous phase. researchgate.net | The phenyl group is likely to be oriented in this region. |

| Aqueous Region / Corona | Contains the hydrophilic head groups and is in direct contact with water; generally unimportant for hydrophobic solubilization. researchgate.net | Minimal interaction is expected. |

The behavior of surfactants at interfaces, such as the air-water or oil-water interface, governs their function in emulsification, wetting, and foaming. MD simulations can model these interfacial phenomena with high resolution. Studies on structurally similar molecules, such as monododecyl diphenyl ether disulfonate (C12-MADS), provide valuable insights. researchgate.net Research shows that the structure of the surfactant significantly impacts its surface and interfacial activity. For example, C12-MADS demonstrates better surface and interfacial activity compared to its gemini (B1671429) surfactant counterpart, didodecyl diphenyl ether disulfonate (C12-DADS). researchgate.net The adsorption process at the air/water interface for these molecules follows a mixed diffusion-kinetic adsorption mechanism. researchgate.net

Furthermore, diphenyl ether derivatives with long alkyl chains can undergo self-assembly into complex supramolecular structures. nih.gov For example, certain alkoxy-substituted diphenyl ethers have been shown to form highly ordered nanofeathers, nanofibers, and nanosheets in organogels. nih.gov This self-assembly is driven by a combination of non-covalent interactions, including van der Waals forces between the alkyl chains and π-stacking of the phenyl rings. nih.gov The length of the alkyl tail is a critical factor, with longer chains generally promoting more effective gelation and structure formation. nih.gov Computational modeling can help elucidate the specific molecular packing and intermolecular forces that lead to these diverse morphologies.

| Property | Finding for Dodecyl Diphenyl Ether Disulfonate (C12-MADS) researchgate.net |

|---|---|

| Surface Activity | Better than C12-DADS and linear alkylbenzene sulfonate (C12-LAS). |

| Interfacial Activity | Better than C12-DADS and C12-LAS. |

| Adsorption Mechanism | Mixed diffusion-kinetic adsorption at the air/water interface. |

| Interfacial Tension Reduction | Can reduce interfacial tension to the 10⁻² mN/m order of magnitude. |

Structure-Property Relationship Studies from Computational Approaches

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors, often derived from quantum chemical calculations, to create empirical equations that can predict physical properties like vapor pressure or glass transition temperature. nih.govresearchgate.net

A compelling example comes from the molecular design of n-dodecylbenzyloxy ethoxylates (DBEOn), which were developed as biodegradable alternatives to nonylphenol ethoxylates (NPEOn). acs.org Computational studies were key to this development. They led to the "conjugation reduction effect" hypothesis, which predicted that separating the ether oxygen from the phenyl ring's conjugation system would improve biodegradability while maintaining excellent emulsifying capacity. acs.org This computational insight guided the molecular design, and subsequent experiments confirmed that the new surfactants (DBEOn) had both superior performance in stabilizing emulsions and were almost 100% biodegradable, unlike the toxic NPEOn. acs.org This work exemplifies how computational approaches can be used not just to explain existing properties but to proactively design new molecules with desired characteristics. Similar QSPR studies could be developed for dodecyl phenyl ether to predict its environmental fate, physical properties, and performance in various applications. nih.gov

Advanced Analytical Methodologies for Dodecyl Phenyl Ether Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the molecular structure of dodecyl phenyl ether. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for dodecyl phenyl ether are not widely published, the expected chemical shifts can be accurately predicted based on the molecule's structure. nih.govualberta.carsc.org

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the ether oxygen, the long aliphatic chain protons, and the terminal methyl group protons. The protons on the phenyl ring would appear in the downfield region (approximately 6.8-7.3 ppm). The methylene protons bonded to the oxygen (Ar-O-CH₂ -) are deshielded and would appear further downfield than other aliphatic protons, typically in the 3.9-4.0 ppm range. The extensive methylene groups of the dodecyl chain would produce a large, overlapping signal around 1.2-1.7 ppm, while the terminal methyl group would appear at the most upfield position, around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The aromatic carbons would resonate in the 114-160 ppm region, with the carbon directly attached to the oxygen (C-O) being the most downfield of the ring carbons. The carbon of the methylene group attached to the oxygen (Ar-O-C H₂) is expected in the 50-80 ppm range. cnaa.md The carbons along the dodecyl chain would appear between approximately 14 and 32 ppm, with the terminal methyl carbon being the most upfield signal.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.3 | 114 - 160 |

| Methylene Protons (-O-CH₂-) | 3.9 - 4.0 | ~68 |

| Alkyl Chain Protons (-(CH₂)₁₀-) | 1.2 - 1.7 | 22 - 32 |

| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of dodecyl phenyl ether is characterized by absorptions corresponding to its aromatic ring, ether linkage, and aliphatic chain. Phenyl alkyl ethers typically exhibit two prominent C-O stretching bands. researchgate.net Data from the NIST spectral database, though measured on a dispersive instrument, provides key absorption bands that are consistent with FTIR analysis. nist.gov

Key vibrational modes include:

C-H Stretching (Aromatic): Aromatic C-H bonds show stretching vibrations at wavenumbers just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The dodecyl chain's C-H bonds exhibit strong stretching absorptions just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Vibrations from the carbon-carbon bonds within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ether): A key feature for ethers is the C-O-C asymmetric and symmetric stretching. For aryl alkyl ethers, these are strong bands often observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. For dodecyl phenyl ether (Molecular Weight: 262.43 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) and a series of characteristic fragment ions. nist.govlabrulez.commaxwellsci.comnih.govnih.gov

The fragmentation of aromatic ethers follows predictable pathways. whitman.edu

Molecular Ion (M⁺˙): Aromatic ethers often show a prominent molecular ion peak due to the stability of the benzene (B151609) ring. whitman.edu For dodecyl phenyl ether, this would be observed at m/z = 262.

Beta-Cleavage: A major fragmentation pathway involves cleavage at the bond beta to the aromatic ring, accompanied by a hydrogen migration. This results in a phenol (B47542) radical cation at m/z = 94, which is often the base peak. whitman.edu

Alpha-Cleavage: Cleavage of the C-O bond alpha to the ring can also occur, leading to the formation of a phenyl cation (m/z = 77) or a phenoxy radical. whitman.edu

Alkyl Chain Fragmentation: The long dodecyl chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (-CH₂-).

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 262 | [C₁₈H₃₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [C₆H₅OH]⁺˙ | Beta-cleavage with H-rearrangement |

| 77 | [C₆H₅]⁺ | Alpha-cleavage (loss of dodecyloxy radical) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating dodecyl phenyl ether from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Dodecyl Phenyl Ether Derivatives

HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. sigmaaldrich.com For a relatively nonpolar compound like dodecyl phenyl ether, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.netnih.govpsu.edu

A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a C18 (octadecylsilane) or a Phenyl-Hexyl column, and a polar mobile phase. hawachhplccolumn.com The separation mechanism relies on hydrophobic interactions between the long dodecyl chain and the stationary phase. A gradient elution, starting with a higher proportion of a polar solvent (like water) and gradually increasing the proportion of a nonpolar organic solvent (like acetonitrile (B52724) or methanol), would effectively elute the compound. Detection is typically achieved using a UV detector, set to a wavelength where the phenyl group absorbs, such as 254 nm or 270 nm.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 or Phenyl-Hexyl, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Solid-Phase Extraction (SPE) for Sample Preparation in Environmental Studies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid matrix, such as environmental water samples, prior to chromatographic analysis. windows.netphenomenex.comsigmaaldrich.com Given the nonpolar nature of dodecyl phenyl ether, a reversed-phase SPE sorbent is the logical choice for its extraction from aqueous samples. weber.hu

The process involves passing the water sample through a cartridge packed with a hydrophobic sorbent, typically C18. The nonpolar dodecyl phenyl ether is retained on the sorbent via van der Waals forces, while polar matrix components pass through. The retained analyte is then eluted with a small volume of a nonpolar organic solvent. This procedure not only cleans up the sample by removing interferences but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Flush C18 cartridge with methanol, then with deionized water. | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | Pass the aqueous sample through the cartridge at a slow, steady rate. | Analyte is adsorbed onto the C18 sorbent. |

| Washing | Rinse the cartridge with a weak solvent (e.g., water/methanol mix). | To remove loosely bound, polar interferences. |

| Elution | Pass a small volume of a strong, nonpolar solvent (e.g., hexane, acetone) through the cartridge. | To desorb and collect the purified analyte. |

Surface Science and Interfacial Tension Measurements for Dodecyl Phenyl Ether Derivatives

A key area of investigation for dodecyl phenyl ether derivatives is the determination of their critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules, after saturating an interface, begin to aggregate in the bulk solution to form micelles. This parameter is a fundamental indicator of a surfactant's efficiency; a lower CMC value generally signifies a more effective surfactant. The surface tension of a solution containing a surfactant like a dodecyl phenyl ether derivative decreases as the surfactant concentration increases, up to the point of the CMC. Beyond the CMC, the surface tension remains relatively constant.

Recent research has focused on synthesizing and characterizing novel dodecyl phenyl ether derivatives to enhance their surface activity. For instance, a study by Wang et al. (2021) investigated a series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn, where 'n' represents the number of ethylene (B1197577) oxide units). rsc.orgresearchgate.net Their research provides valuable data on the surface tension and CMC of these compounds, highlighting how molecular structure influences surface-active properties.

The study measured the surface tension of aqueous solutions of these branched surfactants at 25 °C to determine their CMC and the surface tension at that concentration (γCMC). The results demonstrated that these novel branched structures exhibit excellent surface activity. For example, b-DPEO10 was found to efficiently reduce the surface tension of water to below 31.55 mN/m at a CMC of approximately 1.3 x 10-2 g/L. rsc.org

The detailed findings from this research are summarized in the interactive data table below, which compares the properties of different branched dodecyl phenol polyoxyethylene ethers.

Interactive Data Table: Surface Active Properties of Branched Dodecyl Phenyl Ether Derivatives

| Compound | Number of Ethylene Oxide Units (n) | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (γCMC) (mN/m) |

| b-DPEO₇ | 7 | 1.1 x 10⁻² | 32.14 |

| b-DPEO₁₀ | 10 | 1.3 x 10⁻² | 31.55 |

| b-DPEO₁₂ | 12 | 1.5 x 10⁻² | 33.28 |

Data sourced from Wang et al. (2021). rsc.orgresearchgate.net

These findings indicate that the length of the polyoxyethylene chain in these branched dodecyl phenyl ether derivatives plays a significant role in their surface activity. The b-DPEO10 variant, with ten ethylene oxide units, demonstrated the lowest surface tension at its CMC, suggesting an optimal balance between the hydrophilic and hydrophobic portions of the molecule for efficient packing at the air-water interface. Such detailed measurements are vital for the rational design of new surfactants and for optimizing formulations in industries where surface tension reduction is critical, such as in the manufacturing of textiles and pesticides. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dodecyl phenyl ether, and how can purity be validated?

- Methodology : Utilize nucleophilic substitution reactions between dodecyl bromide and phenol derivatives under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) with flame ionization detection (FID). For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

- Data Consideration : Track side products (e.g., dialkylated ethers) and optimize solvent systems (e.g., toluene or DMF) to minimize impurities.

Q. How do thermodynamic properties (e.g., boiling point, solubility) of dodecyl phenyl ether influence its applications in solvent-mediated reactions?

- Methodology : Measure boiling points using differential scanning calorimetry (DSC) and solubility parameters via Hansen solubility tests. Compare experimental data with computational predictions (e.g., COSMO-RS models) to assess accuracy .

- Note : Dodecyl phenyl ether’s amphiphilic nature may lead to micelle formation in polar solvents, affecting reaction kinetics.

Advanced Research Questions

Q. What molecular interactions govern the aggregation behavior of dodecyl phenyl ether in aqueous solutions, and how can these be quantified?

- Methodology : Conduct dynamic light scattering (DLS) to determine critical micelle concentration (CMC). Pair with molecular dynamics (MD) simulations to analyze hydrophobic/hydrophilic balance. Validate with small-angle X-ray scattering (SAXS) .

- Data Contradictions : Some studies report CMC variations due to trace impurities; use ultra-purified samples and replicate experiments to resolve discrepancies .

Q. How does dodecyl phenyl ether interact with biological membranes, and what are the implications for cytotoxicity?